Quinoline-d7
Overview
Description
Quinoline-d7 is an isotopic variant of quinoline, with 97 atom % D and 98% (CP) isotopic purity . It has a molecular weight of 136.20 .
Synthesis Analysis
Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives has been achieved through various methods including microwave, using clay or some other catalyst .
Molecular Structure Analysis
The empirical formula of Quinoline-d7 is C9D7N . The SMILES string representation is [2H]c1nc2c([2H])c([2H])c([2H])c([2H])c2c([2H])c1[2H]
.
Chemical Reactions Analysis
Quinoline derivatives have been synthesized via expeditious synthetic approaches . These include Conrad–Limpach reactions, transition metal catalysed reactions, transition metal free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes .
Physical And Chemical Properties Analysis
Quinoline-d7 has a boiling point of 237 °C (lit.) and a melting point of -17–13 °C (lit.). Its density is 1.151 g/mL at 25 °C .
Scientific Research Applications
Anticancer Activities
Quinoline compounds, including Quinoline-d7, have shown effective anticancer activity. The broad spectrum of biological and biochemical activities of quinoline compounds is facilitated by the synthetic versatility of quinoline, allowing for a large number of structurally diverse derivatives. These derivatives have been examined for their modes of function in the inhibition of tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair in cancer drug development and refinement (Solomon & Lee, 2011).
DNA Methylation Inhibition
Quinoline derivative SGI-1027 and its analogues are potent inhibitors of DNA methyltransferase (DNMT) 1, 3A, and 3B, crucial in cancer treatment. These derivatives were found to be more potent against human DNMT3A than DNMT1 and induced re-expression of a reporter gene in leukemia cells, demonstrating their potential in cancer therapy (Rilova et al., 2014).
Antimicrobial and Antimalarial Properties
Quinoline derivatives have a wide range of applications including medicine, food, and materials. They exhibit biological activities such as antimicrobial, antimalarial, and anticancer effects. The presence of the quinoline nucleus in these compounds is crucial for their effectiveness in treating infectious diseases (Narwal, Kumar, & Verma, 2017).
Bioimaging Applications
Quinoline derivatives have been used extensively in bioimaging and as pharmaceutical agents. Novel synthesis methods of these derivatives allow for targeted applications in live-cell imaging, such as specific targeting of the Golgi apparatus in various cell lines. This application demonstrates the potential of quinoline derivatives in detailed cellular studies (Chen et al., 2019).
Corrosion Inhibition
Quinoline derivatives are also recognized for their effectiveness as anticorrosive materials. They exhibit good performance against metallic corrosion due to their high electron density, making them suitable for various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Alzheimer's Disease Research
Quinoline derivatives have shown potential in Alzheimer's disease research. For instance, a specific derivative was effective in protecting against memory impairment and anxiety in an Alzheimer's disease model in mice, highlighting its potential therapeutic role in neurodegenerative diseases (Pinz et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterioquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDFEZZVXVKRB-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-d7 | |
CAS RN |
34071-94-8 | |
Record name | Quinoline-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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